Methyl 4-phenyl-3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate
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Overview
Description
Methyl 4-phenyl-3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiophene ring, a piperazine moiety, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-phenyl-3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as the required production scale, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-phenyl-3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds .
Scientific Research Applications
Methyl 4-phenyl-3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-phenyl-3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation and apoptosis. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives and piperazine-containing molecules, such as:
Thiophene-2-carboxylate derivatives: These compounds share the thiophene ring structure and exhibit similar chemical reactivity.
Piperazine-sulfonyl compounds: These molecules contain the piperazine and sulfonyl groups, contributing to their biological activities.
Uniqueness
Methyl 4-phenyl-3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
Methyl 4-phenyl-3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C25H23N5O2
- Molecular Weight : 425.5 g/mol
- IUPAC Name : 4-phenyl-3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Compounds with similar structures have shown inhibitory effects on various kinases, which are crucial in cell signaling pathways related to cancer and other diseases.
- Antioxidant Activity : Thiophene derivatives are known for their antioxidant properties, which help in reducing oxidative stress in cells.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, making it a candidate for further exploration in infectious disease treatment.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
Effect | Description |
---|---|
Anticancer | Demonstrates cytotoxicity against various cancer cell lines, potentially through apoptosis induction. |
Anti-inflammatory | Reduces inflammation markers, suggesting utility in inflammatory diseases. |
Antimicrobial | Exhibits activity against bacterial strains, indicating potential as an antibiotic agent. |
Case Studies and Research Findings
- Antitumor Activity : A study assessed the compound's efficacy against breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated significant cytotoxicity and potential for use in combination therapies with established chemotherapeutics like doxorubicin.
- Kinase Inhibition : In vitro assays demonstrated that the compound inhibits specific kinases involved in tumor proliferation, suggesting a mechanism that may lead to reduced tumor growth rates.
- Antimicrobial Testing : The compound was tested against various bacterial strains, showing promising results that warrant further investigation into its use as an antimicrobial agent.
Properties
Molecular Formula |
C21H21N3O4S2 |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
methyl 4-phenyl-3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylthiophene-2-carboxylate |
InChI |
InChI=1S/C21H21N3O4S2/c1-28-21(25)19-20(17(15-29-19)16-7-3-2-4-8-16)30(26,27)24-13-11-23(12-14-24)18-9-5-6-10-22-18/h2-10,15H,11-14H2,1H3 |
InChI Key |
IDTQKQKULHFQFY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=N4 |
Origin of Product |
United States |
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